molecular formula C18H16BrClN4O2 B10950552 N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10950552
M. Wt: 435.7 g/mol
InChI Key: GCMGEMAOIBMSRP-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, pyrazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the bromination of 2-pyridine to obtain 5-bromo-2-pyridine.

    Preparation of the Phenoxy Intermediate: 4-chloro-3,5-dimethylphenol is reacted with a suitable alkylating agent to form the phenoxy intermediate.

    Coupling Reaction: The pyridine derivative is then coupled with the phenoxy intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-5-methylpyridine: Shares the pyridine and bromine functionalities.

    5-Bromo-2-chloro-3-nitropyridine: Similar pyridine structure with different substituents.

    5-Bromo-2-(trifluoromethyl)pyridine: Contains a bromine and pyridine ring with a trifluoromethyl group.

Uniqueness

N-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of pyridine, pyrazole, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrClN4O2

Molecular Weight

435.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H16BrClN4O2/c1-11-7-14(8-12(2)17(11)20)26-10-24-6-5-15(23-24)18(25)22-16-4-3-13(19)9-21-16/h3-9H,10H2,1-2H3,(H,21,22,25)

InChI Key

GCMGEMAOIBMSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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